![molecular formula C22H19ClO3 B3026102 Atovaquone D4 CAS No. 2070015-14-2](/img/structure/B3026102.png)
Atovaquone D4
Overview
Description
Atovaquone D4 is intended for use as an internal standard for the quantification of atovaquone by GC- or LC-MS . It is a broad-spectrum antiprotozoal agent that is active against Plasmodium, Toxoplasma, and Babesia, among other protozoa .
Synthesis Analysis
A novel prodrug of Atovaquone has been synthesized to enhance the therapeutic efficacy of this renowned antimalarial drug . The prodrug overcomes the challenges associated with the poor solubility of the parent drug, Atovaquone, and thus contributes to increased drug bioavailability . The synthesis, characterization, and reaction condition optimizations have been summarized in a systematic pathway .Molecular Structure Analysis
The molecular structure of Atovaquone D4 is similar to that of Atovaquone . It is a hydroxy-1,4-naphthoquinone, an analog of both ubiquinone and lawsone .Chemical Reactions Analysis
The synthesis of Atovaquone involves reaction optimization studies . The reaction conditions for the synthesis of Atovaquone prodrug have been made consistent and repeatable, enabling the synthetic process to be suitable for large-scale manufacturing .Physical And Chemical Properties Analysis
Atovaquone D4 is a highly lipophilic drug . It closely resembles the structure of ubiquinone . It is soluble in chloroform and is stored at -20°C .Scientific Research Applications
Antimalarial Activity
Atovaquone D4 is a derivative of the well-known antimalarial drug Atovaquone. Its primary application lies in combating malaria. Here’s how it works:
- Mechanism of Action : Atovaquone primarily inhibits the mitochondrial electron transport chain of the malarial parasite, leading to cell death .
Pneumocystis Pneumonia (PCP)
Atovaquone D4 is also used in the prevention and treatment of Pneumocystis pneumonia (PCP), a lung infection commonly seen in immunosuppressed patients .
COVID-19 Research
Recent studies have identified Atovaquone as a candidate for inhibiting viral replication in COVID-19 patients. Clinical trials are ongoing to explore its potential in managing the disease .
Mechanism of Action
Target of Action
Atovaquone D4 primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) and Human Epidermal Growth Factor Receptor 2 (HER2)/β-Catenin . STAT3 is an oncogenic transcription factor frequently activated inappropriately in a wide range of hematological and solid cancers . HER2 is a membrane tyrosine kinase that plays a crucial role in the complex signaling network that controls normal cell growth and differentiation .
Mode of Action
Atovaquone D4 inhibits STAT3 phosphorylation , the expression of STAT3 target genes, and the viability of STAT3-dependent hematological cancer cells . It also significantly reduces the expression of HER2, β-catenin, and its downstream molecules such as pGSK-3β, TCF-4, cyclin D1, and c-Myc .
Biochemical Pathways
Atovaquone D4 affects the STAT3 and HER2/β-Catenin signaling pathways . By inhibiting STAT3 and HER2/β-Catenin, it disrupts the downstream effects of these pathways, leading to the inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
Atovaquone D4, like its parent compound Atovaquone, is highly lipophilic . It closely resembles the structure of ubiquinone, and its inhibitory effect is comparable to ubiquinone . Atovaquone D4 can act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites . .
Result of Action
Atovaquone D4 exhibits significant anticancer efficacy. It inhibits tumor growth and prolongs survival in animal models . It also shows efficacy against primary and paclitaxel-resistant breast tumors . The molecular and cellular effects of Atovaquone D4’s action include the inhibition of STAT3 phosphorylation, reduction of HER2, β-catenin, and c-Myc levels, and an increase in apoptosis .
Action Environment
The action, efficacy, and stability of Atovaquone D4 can be influenced by various environmental factors. For instance, the absorption of Atovaquone varies among individuals . It is also known that the drug’s solubility can be enhanced by various strategies like particle size lowering, salt preparation, prodrug pathway, use of surfactants, cyclodextrin complexation, lipid influenced delivery systems, solid dispersion etc . .
Safety and Hazards
Future Directions
Atovaquone is currently used for the treatment of pneumocystis pneumonia (PCP) and/or toxoplasmosis in immune-compromised patients . It is also used along with other medications to treat babesiosis . Preliminary research found that Atovaquone could inhibit the replication of SARS-CoV-2 in vitro . Clinical trials of Atovaquone for the treatment of COVID-19 are planned and ongoing .
properties
IUPAC Name |
3-[4-(4-chlorophenyl)cyclohexyl]-5,6,7,8-tetradeuterio-4-hydroxynaphthalene-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i1D,2D,3D,4D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWHQBCZFXBR-RHQRLBAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)C2=O)C3CCC(CC3)C4=CC=C(C=C4)Cl)O)[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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